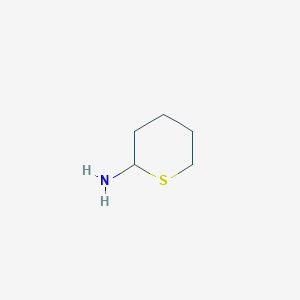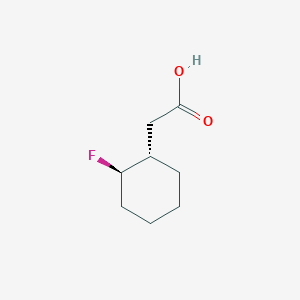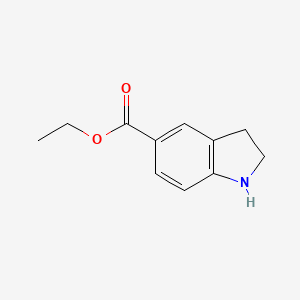
2,3,6,7-Tetraethynylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetraethynylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of ethynyl groups at the 2, 3, 6, and 7 positions of the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraethynylanthracene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The general procedure involves the following steps:
Starting Material: The synthesis begins with 2,3,6,7-tetrabromoanthracene.
Coupling Reaction: The tetrabromoanthracene undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl groups are then removed under mild conditions to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the scalability of the Sonogashira-Hagihara coupling reaction makes it a viable method for large-scale synthesis. The use of palladium catalysts and copper co-catalysts, along with the availability of starting materials, supports the feasibility of industrial production.
化学反応の分析
Types of Reactions
2,3,6,7-Tetraethynylanthracene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of tetrahydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
2,3,6,7-Tetraethynylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and conjugated systems.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism by which 2,3,6,7-Tetraethynylanthracene exerts its effects is primarily through its electronic properties. The ethynyl groups extend the conjugation of the anthracene core, altering its photophysical properties. This extended conjugation allows the compound to absorb and emit light at different wavelengths, making it useful in various applications such as fluorescence imaging and organic electronics.
類似化合物との比較
Similar Compounds
2,3,6,7-Tetramethylanthracene: Similar in structure but with methyl groups instead of ethynyl groups.
2,3,6,7-Tetrabromoanthracene: A precursor in the synthesis of 2,3,6,7-Tetraethynylanthracene.
2,3,6,7-Tetracyanoanthracene: Contains cyano groups instead of ethynyl groups.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which significantly enhance its electronic properties compared to its methyl, bromo, or cyano analogs. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of advanced materials for organic electronics and fluorescence-based technologies.
特性
分子式 |
C22H10 |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
2,3,6,7-tetraethynylanthracene |
InChI |
InChI=1S/C22H10/c1-5-15-9-19-13-21-11-17(7-3)18(8-4)12-22(21)14-20(19)10-16(15)6-2/h1-4,9-14H |
InChIキー |
WKWSNSQSPNMFBM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)
![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)


![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)



![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
